molecular formula C7H6N2O5 B1267720 1-Methoxy-2,3-dinitrobenzene CAS No. 16315-07-4

1-Methoxy-2,3-dinitrobenzene

Cat. No.: B1267720
CAS No.: 16315-07-4
M. Wt: 198.13 g/mol
InChI Key: OIGDISKECPMPBN-UHFFFAOYSA-N
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Description

1-Methoxy-2,3-dinitrobenzene is an aromatic nitro compound characterized by the presence of two nitro groups and a methoxy group attached to a benzene ring. This compound is known for its applications in organic synthesis, particularly as an intermediate in the production of various chemicals, dyes, and explosives .

Mechanism of Action

Target of Action

The primary target of 1-Methoxy-2,3-dinitrobenzene is the benzene ring, a common structure in organic chemistry . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . The compound undergoes a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . These reactions affect the structure of the benzene ring and result in the formation of the final product .

Pharmacokinetics

The polar character of the nitro group might result in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . The compound undergoes a series of reactions, resulting in changes to the structure of the benzene ring . This can lead to the formation of different products depending on the specific reactions involved .

Action Environment

The action of this compound can be influenced by environmental factors. For example, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Therefore, the environment in which the reaction takes place can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2,3-dinitrobenzene can be synthesized through the nitration of 1-methoxybenzene (anisole). The nitration process involves the reaction of anisole with a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to ensure the selective formation of the 2,3-dinitro derivative .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2,3-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methoxy-2,3-dinitrobenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Methoxy-2,4-dinitrobenzene
  • 1-Methoxy-3,5-dinitrobenzene
  • 1-Methoxy-2,5-dinitrobenzene

Comparison: 1-Methoxy-2,3-dinitrobenzene is unique due to the specific positioning of its nitro groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions, making it suitable for specific synthetic applications .

Properties

IUPAC Name

1-methoxy-2,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGDISKECPMPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287613
Record name 1-methoxy-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16315-07-4
Record name NSC51775
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxy-2,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,3-dinitrophenol (5.43 mmol, 1 g), iodomethane (21.7 mmol, 1.35 mL) and K2CO3 (21.7 mmol, 2.99 g) was stirred at room temperature for 14 h. The reaction was then filtered through celite and the filter bed was washed with additional acetone. The filtrate was concentrated to provide 2,3-dinitroanisole (100%), which was dissolved in a mixture of EtOH/H2O (1:1, 20 mL) and Fe (19.4 mmol, 1.06 g) and concentrated HCl (8 drops) was added. The mixture was refluxed for 90 min., after which it was filtered through celite and the filter bed was washed with additional EtOH. The filtrate was concentrated and basified (pH>12) with 4 M NaOH and the aqueous layer was extracted with CH2Cl2. The organic phase was then separated and washed with brine, dried MgSO4 and concentrated to provide 2,3-diaminoanisole 36b (0.65 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
2.99 g
Type
reactant
Reaction Step One
Yield
100%

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